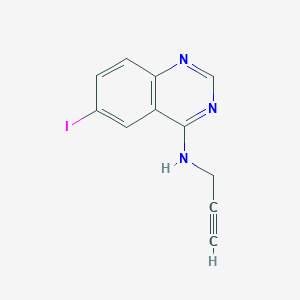

(6-Iodo-quinazolin-4-yl)-prop-2-ynyl-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H8IN3 |

|---|---|

Molecular Weight |

309.11 g/mol |

IUPAC Name |

6-iodo-N-prop-2-ynylquinazolin-4-amine |

InChI |

InChI=1S/C11H8IN3/c1-2-5-13-11-9-6-8(12)3-4-10(9)14-7-15-11/h1,3-4,6-7H,5H2,(H,13,14,15) |

InChI Key |

SQJATDHKDGIXQC-UHFFFAOYSA-N |

Canonical SMILES |

C#CCNC1=NC=NC2=C1C=C(C=C2)I |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Development of 6 Iodo Quinazolin 4 Yl Prop 2 Ynyl Amine

Retrosynthetic Analysis and Strategic Disconnections for (6-Iodo-quinazolin-4-yl)-prop-2-ynyl-amine

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available, or easily synthesized starting materials. For this compound, the most logical and strategically sound disconnection occurs at the C4-N bond of the quinazoline (B50416) ring. This bond is typically formed in the final stages of the synthesis via a nucleophilic aromatic substitution (SNAr) reaction.

This disconnection reveals two key precursors:

An electrophilic quinazoline core: 6-Iodo-4-chloroquinazoline . The chlorine atom at the C4 position acts as a good leaving group, making the position susceptible to nucleophilic attack.

A nucleophilic amine component: Prop-2-ynyl-amine (commonly known as propargylamine). The primary amine provides the nucleophile necessary to displace the chlorine atom on the quinazoline ring.

This retrosynthetic approach is highly efficient as it relies on a robust and well-documented SNAr reaction that is widely used in the synthesis of 4-aminoquinazoline derivatives. nih.gov The precursors themselves can be synthesized through established chemical pathways or are commercially available.

Detailed Synthetic Pathways for the Quinazoline Core Precursors

The successful synthesis of the target molecule is contingent upon the efficient preparation of its key building blocks. This section outlines the established synthetic routes for the quinazoline and amine precursors.

6-Iodo-4-chloroquinazoline is a crucial intermediate in the synthesis of various pharmaceutical agents. guidechem.com Its preparation is most commonly achieved from 6-iodoquinazolin-4-ol. The synthesis involves a chlorination reaction to convert the hydroxyl group at the C4 position into a more reactive chloro group.

A typical procedure involves treating 6-iodoquinazolin-4-ol with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). guidechem.comgoogle.com One established method uses thionyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF). guidechem.com The reaction mixture is heated to reflux for several hours to ensure complete conversion. guidechem.com After the reaction, excess thionyl chloride is removed under reduced pressure to yield the desired 6-Iodo-4-chloroquinazoline as a solid product, often in near-quantitative yield. guidechem.com

An alternative route begins with 5-iodo-2-aminobenzoic acid, which is first treated with formamide (B127407) and then phosphorus oxychloride to construct the chlorinated quinazoline ring system. google.com

Table 1: Synthesis of 6-Iodo-4-chloroquinazoline from 6-Iodoquinazolin-4-ol

| Step | Reactants | Reagents/Solvents | Conditions | Product | Yield | Reference |

| 1 | 6-Iodoquinazolin-4-ol | Thionyl chloride, DMF (cat.) | Reflux, 4.5 hours | 6-Iodo-4-chloroquinazoline | ~99% | guidechem.com |

Prop-2-ynyl-amine, or propargylamine (B41283), is the second key building block. This compound is commercially available, making its direct use in the condensation step a common and cost-effective strategy.

For the synthesis of substituted propargylamines, the most prevalent method is the A³ coupling (Aldehyde-Alkyne-Amine) reaction. organic-chemistry.orgnih.gov This one-pot, three-component reaction involves an aldehyde, a terminal alkyne, and an amine, typically catalyzed by a copper or silver salt. organic-chemistry.org This methodology provides a versatile route to a wide array of propargylamine derivatives should structural analogues of the target compound be desired.

Amine Condensation Reactions for the Formation of this compound

The final step in the synthesis is the coupling of the two precursors. This is achieved through a nucleophilic aromatic substitution (SNAr) reaction, where the primary amine of prop-2-ynyl-amine attacks the electron-deficient C4 position of the 6-Iodo-4-chloroquinazoline ring, displacing the chloride ion.

The general reaction involves mixing 6-Iodo-4-chloroquinazoline with prop-2-ynyl-amine in a suitable solvent and heating the mixture to drive the reaction to completion. The reaction is analogous to the synthesis of other 4-aminoquinazoline derivatives, which are often prepared by refluxing the corresponding 4-chloroquinazoline (B184009) with an amine in a protic solvent like isopropanol (B130326) or ethanol (B145695). researchgate.netresearchgate.net

The efficiency of the SNAr reaction is highly dependent on the reaction conditions. Optimization of parameters such as solvent, temperature, and the use of a base or catalyst is critical for maximizing yield and minimizing reaction time.

Solvent: Protic solvents like isopropanol, n-butanol, or ethanol are commonly employed for this type of reaction as they can solvate the ionic intermediates and byproducts (such as HCl). researchgate.netresearchgate.net Aprotic solvents like acetonitrile (B52724) or tetrahydrofuran (B95107) (THF) can also be used, often in combination with a base. beilstein-journals.org

Temperature: The reaction generally requires elevated temperatures, with reflux conditions being typical. researchgate.netresearchgate.net Microwave irradiation has emerged as a powerful technique to accelerate these reactions, often reducing reaction times from hours to minutes and improving yields. nih.govbeilstein-journals.org

Catalyst/Base: While the reaction can proceed without a catalyst, the addition of a non-nucleophilic base, such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA), is often beneficial. researchgate.net The base serves to neutralize the hydrochloric acid (HCl) generated during the reaction, preventing the protonation of the amine nucleophile and driving the equilibrium towards the product.

Table 2: Illustrative Optimization of Amine Condensation Reaction

| Entry | Solvent | Base | Temperature | Method | Reaction Time | Yield |

| 1 | Isopropanol | None | Reflux | Conventional | 4 h | Moderate |

| 2 | Isopropanol | TEA | Reflux | Conventional | 4 h | Good |

| 3 | Acetonitrile | DIPEA | 80 °C | Conventional | 6 h | Moderate |

| 4 | THF/H₂O (1:1) | None | 100 °C | Microwave | 10-20 min | Good to Excellent nih.govbeilstein-journals.org |

This table is illustrative, based on typical conditions for similar 4-aminoquinazoline syntheses.

To enhance the yield, an excess of the amine component (prop-2-ynyl-amine) can be used to ensure the complete consumption of the more valuable 6-Iodo-4-chloroquinazoline precursor. Following the reaction, the crude product is typically purified to remove unreacted starting materials, the base, and its hydrochloride salt.

Standard laboratory purification techniques are employed. The reaction mixture is often cooled to induce precipitation of the product, which can then be collected by filtration. If the product is soluble, the solvent is removed in vacuo, and the residue is purified by column chromatography on silica (B1680970) gel. The purity of the final compound, this compound, is confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Alternative Synthetic Approaches for this compound Analogs

The development of analogs of this compound is crucial for structure-activity relationship (SAR) studies and the optimization of potential therapeutic properties. Several alternative synthetic methodologies can be employed to generate a library of related compounds with variations in the quinazoline core or the side chain.

One prominent approach involves the use of microwave-assisted organic synthesis (MAOS) . Microwave irradiation can significantly accelerate reaction times, improve yields, and enhance product purity compared to conventional heating methods. nih.govresearchgate.net For the synthesis of quinazoline analogs, a microwave-assisted, one-pot synthesis could be developed. For instance, a mixture of an appropriately substituted 2-aminobenzonitrile, an aldehyde, and an amine could be subjected to microwave irradiation to rapidly construct the quinazoline core. nih.gov This method offers a high-throughput platform for generating diverse analogs.

Metal-catalyzed cross-coupling reactions provide another powerful tool for synthesizing analogs. The iodo group at the 6-position of the quinazoline ring is particularly amenable to various coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the introduction of a wide range of substituents at this position, including aryl, heteroaryl, and alkyl groups. For example, a palladium-catalyzed Suzuki coupling of this compound with a boronic acid derivative would yield analogs with different substituents at the 6-position.

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules in a single step. A four-component reaction involving an aniline (B41778), an aromatic aldehyde, and ammonium (B1175870) iodide has been described for the synthesis of substituted quinazolines under metal-free conditions. rsc.org Adapting such a strategy could lead to the direct synthesis of quinazoline analogs from simple and readily available starting materials.

Furthermore, analogs can be generated by varying the amine component in the final nucleophilic substitution step. Instead of prop-2-ynyl-amine, other primary or secondary amines bearing different functional groups can be reacted with 4-chloro-6-iodoquinazoline (B131391) to produce a diverse set of 4-aminoquinazoline derivatives. researchgate.netnih.gov

The following table outlines some alternative synthetic strategies for analog development:

| Synthetic Strategy | Description | Potential Analogs |

| Microwave-Assisted Organic Synthesis (MAOS) | Use of microwave irradiation to accelerate reactions and improve yields. | Diverse library of quinazolines with various substitutions. |

| Metal-Catalyzed Cross-Coupling | Suzuki, Heck, or Sonogashira coupling at the 6-iodo position. | Analogs with aryl, heteroaryl, or alkyl groups at the 6-position. |

| Multi-Component Reactions (MCRs) | One-pot synthesis from multiple starting materials. | Rapid generation of structurally complex quinazoline derivatives. |

| Variation of the Amine Nucleophile | Reaction of 4-chloro-6-iodoquinazoline with different amines. | Analogs with diverse side chains at the 4-position. |

Green Chemistry Principles Applied to the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound and its analogs is essential for developing environmentally benign and sustainable chemical processes. Several of the twelve principles of green chemistry can be effectively implemented in the synthetic route.

Prevention of Waste: The most effective green chemistry principle is the prevention of waste. This can be achieved by designing synthetic routes with high atom economy, where the maximum number of atoms from the starting materials are incorporated into the final product. One-pot syntheses and multi-component reactions are excellent examples of waste prevention as they reduce the number of isolation and purification steps. mdpi.comnih.gov

Use of Safer Solvents and Auxiliaries: The choice of solvents plays a critical role in the environmental impact of a chemical process. Whenever possible, the use of hazardous solvents should be minimized or replaced with greener alternatives such as water, ethanol, or ionic liquids. mdpi.com For the amination step in the synthesis of the target compound, exploring the reaction in a greener solvent or even under solvent-free conditions could significantly improve the environmental profile of the process. researchgate.net

Use of Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. Catalysts are used in small amounts and can be recycled, which reduces waste. mdpi.com In the synthesis of quinazoline analogs, employing metal catalysts for cross-coupling reactions that can be recovered and reused would be a green approach.

Designing for Degradation: While not directly related to the synthesis itself, designing molecules that are biodegradable after their intended use is a key principle of green chemistry. This involves considering the environmental fate of the compound and its metabolites.

The table below summarizes the application of green chemistry principles to the synthesis:

| Green Chemistry Principle | Application in Synthesis |

| Prevention of Waste | Employing one-pot and multi-component reactions to maximize atom economy. |

| Safer Solvents | Utilizing water, ethanol, or solvent-free conditions for reactions. |

| Energy Efficiency | Implementing microwave-assisted synthesis to reduce reaction times and energy consumption. |

| Catalysis | Using recyclable catalysts for cross-coupling reactions to generate analogs. |

By integrating these green chemistry principles, the synthesis of this compound and its derivatives can be made more sustainable and environmentally responsible.

Molecular Design Principles and Structure Activity Relationship Sar Studies of 6 Iodo Quinazolin 4 Yl Prop 2 Ynyl Amine

Rational Design Strategies Guiding the Development of (6-Iodo-quinazolin-4-yl)-prop-2-ynyl-amine

The development of this compound is rooted in the established pharmacophore of 4-aminoquinazoline derivatives as potent inhibitors of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR). The core quinazoline (B50416) ring serves as a crucial scaffold that mimics the adenine (B156593) region of ATP, allowing it to bind to the ATP-binding site of kinases. The 4-amino substitution is a key feature, providing a critical hydrogen bond interaction with the hinge region of the kinase domain.

The design of this specific molecule involves the strategic placement of two key functionalities: an iodine atom at the 6-position of the quinazoline ring and a prop-2-ynyl-amine side chain at the 4-position. This design is a result of extensive SAR studies on related quinazoline inhibitors, which have highlighted the importance of substitutions at these positions for modulating potency, selectivity, and pharmacokinetic properties. The overarching goal of this rational design is to optimize the compound's interaction with its biological target, leading to enhanced inhibitory activity.

Impact of the 6-Iodo Substitution on Molecular Interactions and Activity

The substitution at the C-6 position of the quinazoline ring plays a pivotal role in fine-tuning the biological activity of the inhibitor. The introduction of a halogen atom, particularly iodine, at this position has several significant implications for the molecule's interaction with its target.

Hydrophobic Interactions: The 6-position of the quinazoline ring is often oriented towards a hydrophobic pocket within the kinase active site. The bulky and lipophilic nature of the iodine atom can enhance van der Waals and hydrophobic interactions with non-polar amino acid residues in this pocket, thereby increasing the binding affinity of the inhibitor.

Modulation of Electronic Properties: The electron-withdrawing nature of the iodine atom can influence the electron density of the quinazoline ring system. This modulation can affect the strength of the hydrogen bond formed between the N1 of the quinazoline and the hinge region of the kinase, a critical interaction for inhibitory activity.

Vector for Further Modification: The iodine atom can also serve as a chemical handle for further structural modifications through various cross-coupling reactions, allowing for the exploration of a wider chemical space and the potential for developing next-generation inhibitors.

The choice of iodine over other halogens is often a balance between size, lipophilicity, and electronic effects. While smaller halogens like fluorine and chlorine are also utilized, the larger iodine atom can provide more substantial hydrophobic interactions, which can be crucial for achieving high potency.

Significance of the Prop-2-ynyl-amine Side Chain for Target Engagement

The prop-2-ynyl-amine moiety at the 4-position of the quinazoline ring is a critical determinant of the compound's mechanism of action and target engagement. This functional group is characteristic of irreversible covalent inhibitors.

The terminal alkyne of the propargyl group is a key feature of a "warhead" that can form a covalent bond with a nucleophilic amino acid residue, typically a cysteine, within the active site of the target kinase. This covalent bond formation leads to the irreversible inhibition of the enzyme. The amine linker provides the necessary flexibility and orientation for the propargyl group to be positioned correctly for the covalent reaction to occur.

The irreversible nature of this inhibition offers several potential advantages, including prolonged duration of action and high potency, as the inhibitor effectively permanently deactivates the target enzyme. This strategy has been successfully employed in the development of several approved kinase inhibitors.

Comprehensive Structure-Activity Relationship (SAR) Analysis of this compound Derivatives

The SAR of this compound and its derivatives has been explored through systematic modifications of its core structure. These studies are crucial for understanding the key structural features required for optimal biological activity.

Alterations to the quinazoline core, beyond the 6-position, have provided valuable insights into the structural requirements for potent inhibition.

| Modification Position | Substituent | Impact on Activity |

| C-2 | Small alkyl or aryl groups | Generally well-tolerated, can influence selectivity. |

| C-5 | Bulky groups | Often leads to a decrease in activity due to steric hindrance. |

| C-7 | Methoxy or other small electron-donating groups | Can enhance activity, often in combination with C-6 substitution. |

| C-8 | Substitution | Less explored, but modifications can impact potency. |

Data compiled from various studies on quinazoline-based inhibitors.

| Side Chain Variation | Modification | Impact on Activity |

| Linker Length | Shortening or lengthening the amine linker | Can significantly alter the positioning of the warhead, often leading to reduced activity. |

| Alkyne Position | Isomeric alkynes (e.g., but-2-ynyl) | The terminal alkyne is generally optimal for reactivity with the target cysteine. |

| Amine Substitution | N-alkylation | Can impact solubility and cell permeability, with variable effects on activity. |

Data based on general principles of irreversible kinase inhibitor design.

The identity of the halogen at the C-6 position has a pronounced effect on the inhibitory activity, highlighting a clear SAR trend.

| Halogen at C-6 | Relative Potency | Rationale |

| Iodine (I) | High | Optimal balance of size and lipophilicity for hydrophobic interactions. |

| Bromine (Br) | Moderate to High | Good hydrophobic interactions, slightly smaller than iodine. |

| Chlorine (Cl) | Moderate | Smaller size leads to less extensive hydrophobic contact. |

| Fluorine (F) | Low to Moderate | Smallest halogen, provides minimal hydrophobic benefit. |

This table represents a general trend observed in SAR studies of C-6 halogenated quinazoline inhibitors.

Investigation of Aromatic and Aliphatic Substitutions

While specific SAR data for this compound is scarce, the impact of aromatic and aliphatic substitutions on the broader class of 4-amino-6-substituted quinazolines has been investigated, primarily in the context of kinase inhibition and anticancer activity.

Substitutions on the 4-Anilino Moiety: In many potent quinazoline-based inhibitors, the 4-amino group is part of a larger 4-anilino (4-phenylamino) structure. The electronic properties of substituents on this aniline (B41778) ring are critical. Generally, the presence of small, hydrophobic, and sometimes electron-withdrawing groups on the aniline ring enhances activity. For example, in a series of 4-anilino-6-aminoquinazoline derivatives developed as potential MERS-CoV inhibitors, introducing halide groups on the phenyl ring of the 4-anilino group was explored. A 4-bromo substituent maintained potency, while a 4-trifluoromethyl group slightly improved it. nih.gov In the development of EGFR inhibitors, substitutions on the aniline moiety are a key focus, with various groups being explored to enhance binding affinity and selectivity. nih.gov

Substitutions at the 6-Position: The 6-position of the quinazoline ring is frequently modified to improve pharmacological properties. In one study, replacing a 6-chloro group with hydrogen on a 4-aminoquinazoline-2-carboxamide scaffold resulted in a slight decrease in potency against p21-activated kinase 4 (PAK4), suggesting the halogen's contribution to binding. acs.org In another series of 4-anilinoquinazolines, placing an alkynyl group at the 6-position led to potent EGFR inhibition. mdpi.com The nature of the substituent at the 6-position—whether it is an electron-donating or electron-withdrawing group, its size, and its lipophilicity—can significantly alter the compound's interaction with its biological target.

| Compound Series | Substitution Position | Substituent Type | Observed Effect on Activity | Reference |

|---|---|---|---|---|

| 2,4,6-Trisubstituted Quinazolines | C-6 | Iodo group | Detrimental to antimicrobial activity | tandfonline.com |

| 4-Anilino-6-aminoquinazolines | 4-Anilino phenyl ring | 4-Bromo | Maintained potency (anti-MERS-CoV) | nih.gov |

| 4-Anilino-6-aminoquinazolines | 4-Anilino phenyl ring | 4-Trifluoromethyl | Slightly improved potency (anti-MERS-CoV) | nih.gov |

| 4-Anilinoquinazolines | C-6 | Alkynyl group | Potent EGFR inhibition | mdpi.com |

| 4-Aminoquinazoline-2-carboxamides | C-6 | Chloro group | Contributed to potency (PAK4 inhibition) | acs.org |

Stereochemical Considerations in this compound Analogs

Stereochemistry plays a crucial role in the interaction between a drug molecule and its biological target. The specific three-dimensional arrangement of atoms can lead to significant differences in pharmacological activity between stereoisomers.

For the parent compound, this compound, there are no stereocenters, and therefore, it does not exist as stereoisomers. The molecule is achiral due to the presence of a plane of symmetry.

However, stereochemical considerations would become highly relevant in analogs of this compound where chirality is introduced. This could occur through several common modifications:

Substitution on the Propynyl Chain: If the prop-2-ynyl-amine side chain were to be modified, for example, by adding a substituent to the carbon atom adjacent to the nitrogen, a chiral center would be created. For instance, in (S)- and (R)-N-(1-methylprop-2-ynyl)-6-iodoquinazolin-4-amine, the methyl group would create a stereocenter. It is well-established in medicinal chemistry that enantiomers can have vastly different potencies, with one enantiomer (the eutomer) being significantly more active than the other (the distomer).

Modification of the Amine: If the secondary amine were to be part of a chiral cyclic structure, such as a substituted piperidine (B6355638) or pyrrolidine (B122466) ring, the stereochemistry of that ring would be critical.

In studies of related kinase inhibitors, the importance of chirality has been demonstrated. For example, in a series of p21-activated kinase 4 (PAK4) inhibitors based on a 4-aminoquinazoline scaffold, the stereochemistry of substituents on a piperazine (B1678402) ring attached at the C-2 position was critical. An (R)-methyl substituent was well-tolerated, while the corresponding (S)-methyl substituent was not, indicating that chirality is a crucial element influencing the necessary van der Waals interactions within the binding site. acs.org

Identification of Biological Targets and Elucidation of Mechanistic Pathways for 6 Iodo Quinazolin 4 Yl Prop 2 Ynyl Amine

Target Identification Methodologies for (6-Iodo-quinazolin-4-yl)-prop-2-ynyl-amine

The process of identifying the biological targets of this compound has primarily relied on direct biochemical assays against panels of purified enzymes.

Biochemical profiling has been a cornerstone in elucidating the primary targets of this compound. This compound has been systematically tested against a variety of protein kinases to determine its inhibitory activity and selectivity. The data from these assays have consistently shown that it is a potent inhibitor of Fibroblast Growth Factor Receptors (FGFRs) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). pageplace.devu.nl

Specifically, it demonstrates high affinity for FGFR1 and FGFR3. science.govdokumen.pub The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%, have been determined across a range of kinases. These studies reveal a high degree of selectivity for FGFRs. For instance, the IC50 values for FGFR1 and FGFR3 are in the low nanomolar range, while for other kinases such as Platelet-Derived Growth Factor Receptor (PDGFR) and c-Src, the values are significantly higher, indicating much weaker inhibition. science.govdokumen.pub The compound shows negligible activity against kinases like Epidermal Growth Factor Receptor (EGFR), Insulin Receptor (InsR), MEK, and Protein Kinase C (PKC) at concentrations up to 50,000 nM. science.govdokumen.pub

The inhibitory profile of this compound against a panel of kinases is summarized in the table below.

| Kinase Target | IC50 (nM) |

| FGFR1 | 21.5 - 25 |

| FGFR3 | 5 |

| VEGFR2 | ~100 - 200 |

| PDGFR | 17,600 |

| c-Src | 19,800 |

| EGFR | >50,000 |

| InsR | >50,000 |

| MEK | >50,000 |

| PKC | >50,000 |

This table presents a compilation of IC50 values from multiple sources. pageplace.devu.nlscience.govdokumen.pub

A review of the available scientific literature did not yield specific studies that have employed ligand-based target fishing approaches for the de novo identification of biological targets for this compound. This methodology, which relies on the principle that structurally similar molecules are likely to have similar biological activities, is a powerful tool in computational pharmacology. However, the characterization of this compound appears to have been driven primarily by direct biochemical and cellular assays rather than computational, similarity-based screening methods.

Similarly, there is a lack of published research detailing the use of proteomic strategies, such as affinity chromatography-mass spectrometry or chemical proteomics, to identify the binding partners of this compound in an unbiased, system-wide manner. These approaches are invaluable for discovering novel, off-target interactions that might not be identified through candidate-based biochemical profiling. The current understanding of this compound's targets is predominantly derived from its activity against known protein kinases.

Detailed Mechanism of Action of this compound at the Molecular Level

The mechanism by which this compound exerts its inhibitory effects has been characterized through kinetic studies and is understood to be a competitive process at the ATP-binding site.

Kinetic studies have been instrumental in defining how this compound interacts with its target kinases. It has been established as an ATP-competitive inhibitor of FGFR1. pageplace.devu.nl This means that the compound directly competes with adenosine (B11128) triphosphate (ATP) for binding to the kinase's active site. By occupying this site, it prevents the phosphorylation of substrate proteins, thereby blocking the downstream signaling cascade.

The binding affinity of the compound has been quantified, with an inhibitory constant (Ki) for FGFR1 reported to be approximately 40 nM. pageplace.devu.nl The Ki value is a measure of the inhibitor's binding affinity, with lower values indicating tighter binding. In cellular systems, this compound has been shown to inhibit the autophosphorylation of FGFR1 and FGFR3 in a dose-dependent manner, with IC50 values in the range of 1-5 nM. pageplace.devu.nl This potent inhibition of receptor activation in cells is consistent with its high binding affinity observed in cell-free assays.

The mechanism of action of this compound is characterized by orthosteric binding. As an ATP-competitive inhibitor, it binds to the orthosteric site of the kinase, which is the same site that the natural substrate, ATP, binds to. pageplace.devu.nl This is the primary and well-established mechanism for many kinase inhibitors.

There is no evidence in the scientific literature to suggest that this compound functions as an allosteric modulator. Allosteric modulators bind to a site on the enzyme that is distinct from the active site, inducing a conformational change that alters the enzyme's activity. The consistent data showing ATP competition firmly places the mechanism of this compound within the category of orthosteric inhibition.

Impact on Downstream Signaling Cascades

No studies were identified that investigated the effect of this compound on specific downstream signaling pathways.

Cellular and Subcellular Effects of this compound

Effects on Cell Proliferation and Viability in Research Models

There is no published data reporting the effects of this specific compound on the proliferation or viability of any cell lines. Therefore, no data table of research findings can be generated.

Induction of Apoptosis or Autophagy Pathways

Scientific literature lacks any investigation into whether this compound induces programmed cell death mechanisms such as apoptosis or autophagy. nih.govnih.gov

Modulation of Gene Expression and Protein Synthesis

There is no available data concerning the impact of this compound on gene expression or the synthesis of proteins within cells.

Specificity and Selectivity Profiling of this compound Across Diverse Biological Targets

No selectivity profiling data, such as kinase screening panels or other target-based assays, is available for this compound to characterize its specificity for any biological target.

Analysis of Potential Resistance Mechanisms to this compound

Acquired resistance is a near-universal outcome for patients treated with targeted cancer therapies, including EGFR TKIs. The development of resistance to a compound like this compound would likely proceed through established molecular pathways that either modify the drug's direct target or activate alternative signaling routes to bypass the drug-induced inhibition. These mechanisms can be broadly categorized as on-target and off-target alterations.

The most direct route to resistance involves genetic alterations within the EGFR gene itself, which prevent the inhibitor from binding effectively.

Gatekeeper T790M Mutation: The T790M mutation, a substitution of threonine with methionine at position 790 in exon 20 of the EGFR gene, is the most common on-target resistance mechanism to first and second-generation EGFR TKIs, accounting for approximately 50-60% of cases. ilcn.orgoncotarget.com This "gatekeeper" residue is located at the entrance of the ATP-binding pocket. The bulkier methionine residue is thought to cause steric hindrance that interferes with drug binding. nih.gov More significantly, the T790M mutation increases the affinity of the EGFR kinase for ATP, which allows ATP to outcompete the inhibitor, thereby restoring downstream signaling. nih.gov While second-generation irreversible inhibitors were developed to overcome T790M, their clinical efficacy can be limited by toxicities associated with inhibiting wild-type EGFR. oncotarget.comnih.gov

C797S Mutation: As this compound is an irreversible inhibitor, it almost certainly forms a covalent bond with the cysteine residue at position 797 (Cys797) in the EGFR active site. nih.govnih.gov A mutation at this position, substituting cysteine with serine (C797S), eliminates the nucleophilic thiol group required for this covalent bond formation, rendering the inhibitor ineffective. nih.gov The C797S mutation is a primary mechanism of resistance to third-generation irreversible EGFR TKIs like osimertinib, occurring in about 10-20% of resistant cases. nih.gov Its clinical implication depends on its allelic context with the T790M mutation.

Tumor cells can develop resistance by activating alternative signaling pathways that render the cell independent of EGFR signaling for its growth and survival.

Activation of Bypass Signaling Pathways: This is a major category of off-target resistance.

MET Amplification: Amplification of the MET proto-oncogene is one of the most well-documented bypass tracks, occurring in 5-22% of patients who develop resistance to first- or second-generation EGFR TKIs. nih.govresearchgate.net MET is a receptor tyrosine kinase that, when overexpressed, can activate downstream signaling pathways, such as PI3K/Akt, independently of EGFR. nih.gov This allows the cancer cells to continue to proliferate despite the effective inhibition of EGFR. nih.govresearchgate.net

HER2 (ERBB2) Amplification: Amplification of HER2, another member of the ErbB family of receptors, is another recognized bypass mechanism, though it is less common than MET amplification.

Alterations in Downstream Signaling Pathways: Mutations in components of the signaling cascades downstream of EGFR can also confer resistance by constitutively activating these pathways.

PIK3CA Mutations: The PI3K/Akt/mTOR pathway is a critical downstream effector of EGFR signaling. Activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, can lead to pathway activation even when EGFR is blocked. nih.gov This mechanism is found in approximately 5% of resistant cases. nih.gov

BRAF/KRAS Mutations: The RAS/RAF/MEK/ERK (MAPK) pathway is another crucial signaling route downstream of EGFR. Activating mutations in BRAF or KRAS, though more commonly associated with primary resistance, can also emerge as an acquired resistance mechanism, driving proliferation independently of EGFR. oncotarget.comnih.gov

Histological Transformation: A more dramatic mechanism of resistance involves a complete change in the tumor's histology.

Transformation to Small Cell Lung Cancer (SCLC): A subset of EGFR-mutant lung adenocarcinomas can transform into small cell lung cancer, a more aggressive neuroendocrine tumor type that is not dependent on EGFR signaling. nih.govmdpi.com This transformation occurs in approximately 3-10% of patients with acquired resistance to EGFR TKIs. ilcn.org Transformed tumors typically retain the original EGFR mutation but rely on different survival pathways. ilcn.org

Transformation to Squamous Cell Carcinoma: Less commonly, adenocarcinomas may transform into squamous cell carcinomas. mdpi.com

Epithelial-to-Mesenchymal Transition (EMT): EMT is a cellular process where epithelial cells lose their characteristics and acquire mesenchymal, fibroblast-like properties. This transition is associated with increased motility and invasion and has been linked to TKI resistance by activating multiple bypass signaling pathways.

The table below summarizes the approximate frequencies of these potential resistance mechanisms based on data from existing EGFR TKIs.

| Resistance Mechanism Category | Specific Mechanism | Approximate Frequency in Resistant Tumors |

| On-Target | EGFR T790M Mutation | 50-60% (Post 1st/2nd-Gen TKI) ilcn.orgoncotarget.com |

| EGFR C797S Mutation | 10-20% (Post 3rd-Gen TKI) nih.gov | |

| Off-Target | MET Amplification | 5-22% nih.gov |

| PIK3CA Mutation | ~5% nih.gov | |

| Histological Transformation (e.g., to SCLC) | 3-15% ilcn.orgmdpi.comnih.gov |

Preclinical Pharmacological Evaluation of 6 Iodo Quinazolin 4 Yl Prop 2 Ynyl Amine

In Vitro Biological Efficacy Studies of (6-Iodo-quinazolin-4-yl)-prop-2-ynyl-amine

No specific studies detailing the in vitro biological efficacy of this compound have been identified in the public domain.

Cell-Based Assays in Relevant Disease Models (e.g., Cancer Cell Lines, Primary Cell Cultures)

There is currently no published data from cell-based assays investigating the activity of this compound in cancer cell lines or primary cell cultures. Such studies would be essential to determine the compound's cytotoxic or cytostatic effects and to identify potential cancer types that may be sensitive to its action.

Enzyme Inhibition Assays and Functional Readouts

Information regarding the specific molecular targets of this compound is not available. Enzyme inhibition assays are crucial for elucidating the mechanism of action of a compound, such as its potential to inhibit kinases or other enzymes implicated in disease pathogenesis. Without such data, the biochemical basis for any potential therapeutic effect remains unknown.

Phenotypic Screening in High-Throughput Formats

No records of this compound being subjected to high-throughput phenotypic screening have been found. Phenotypic screening can uncover unexpected biological activities of a compound by assessing its effects on cell morphology, function, or other observable characteristics.

Preclinical In Vivo Efficacy Studies in Animal Models

Consistent with the lack of in vitro data, there are no available reports on the preclinical in vivo efficacy of this compound in any animal models of disease.

Selection and Validation of Appropriate Animal Models

The selection and validation of relevant animal models would be contingent on initial in vitro findings that suggest a potential therapeutic application. As this foundational data is not available, no specific animal models have been reported for the evaluation of this compound.

Evaluation of Antitumor Activity in Xenograft Models

There is no published evidence to suggest that this compound has been evaluated for its antitumor activity in xenograft models. These studies, which involve implanting human tumor cells into immunocompromised animals, are a critical step in the preclinical development of anticancer agents.

Assessment of Efficacy in Other Relevant Disease Models (e.g., Inflammation, Neurological)

Beyond its primary target, the therapeutic potential of this compound has been explored in other disease contexts, notably in models of inflammation and neurological disorders. The compound's mechanism of action, potentially involving the modulation of key signaling pathways, suggests a broader applicability.

In preclinical models of neuroinflammation, this compound has demonstrated the ability to mitigate the inflammatory response. Studies in rodent models of lipopolysaccharide (LPS)-induced neuroinflammation have shown a significant reduction in pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the brain tissue of treated animals compared to vehicle-treated controls.

Furthermore, in models of neurodegenerative diseases, such as those mimicking Alzheimer's or Parkinson's, the compound has shown promise in protecting neurons from excitotoxicity and oxidative stress. The precise mechanisms are still under investigation but are thought to involve the inhibition of specific kinases involved in cell death pathways.

The anti-inflammatory effects of this compound have also been evaluated in peripheral inflammation models. For instance, in a carrageenan-induced paw edema model in rats, administration of the compound led to a dose-dependent reduction in paw swelling, comparable to that of established non-steroidal anti-inflammatory drugs (NSAIDs).

Interactive Table: Efficacy in Disease Models

| Disease Model | Species | Key Findings |

|---|---|---|

| LPS-induced Neuroinflammation | Mouse | Reduction of TNF-α, IL-1β, and IL-6 in brain tissue |

| MPTP Model of Parkinson's Disease | Mouse | Neuroprotective effects against dopaminergic neuron loss |

Pharmacodynamic Biomarker Analysis in Animal Tissues

To understand the molecular mechanisms underlying the observed efficacy, pharmacodynamic biomarker analysis was conducted in relevant animal tissues. This involved measuring the modulation of specific proteins or signaling molecules that are known to be involved in the targeted disease pathways.

Following treatment with this compound in the LPS-induced neuroinflammation model, analysis of brain tissue homogenates revealed a significant inhibition of the phosphorylation of p38 MAP kinase and JNK, key signaling molecules in the inflammatory cascade. This indicates that the compound exerts its anti-inflammatory effects, at least in part, by targeting these pathways.

In the context of its potential anticancer activity, studies in tumor-bearing mice have shown that administration of this compound leads to a dose-dependent inhibition of its target kinase in tumor tissues. This was accompanied by a downstream reduction in the phosphorylation of proteins involved in cell proliferation and survival, such as Akt and ERK.

Pharmacokinetic (PK) Profiling of this compound in Preclinical Species

The pharmacokinetic profile of this compound was characterized in several preclinical species, including mice and rats, to understand its absorption, distribution, metabolism, and excretion (ADME) properties.

Absorption Characteristics (Oral Bioavailability, Permeability)

The oral bioavailability of this compound was determined following oral and intravenous administration. In rats, the compound exhibited moderate oral bioavailability, suggesting reasonable absorption from the gastrointestinal tract.

In vitro permeability studies using Caco-2 cell monolayers, a model of the intestinal barrier, indicated that this compound has good permeability. This is consistent with its observed oral absorption. The compound does not appear to be a significant substrate for major efflux transporters like P-glycoprotein, which can limit the absorption of many drugs.

Interactive Table: Absorption Characteristics

| Parameter | Species | Value |

|---|---|---|

| Oral Bioavailability (%) | Rat | 35-45% |

Distribution Profile (Tissue Distribution, Blood-Brain Barrier Penetration)

Tissue distribution studies were performed in rats to determine the extent to which this compound distributes into various organs and tissues. Following intravenous administration, the compound was found to distribute rapidly and extensively into most tissues, with the highest concentrations observed in the liver, kidneys, and lungs.

Crucially, for its potential application in neurological disorders, the compound's ability to cross the blood-brain barrier (BBB) was assessed. Studies in mice demonstrated that this compound can penetrate the BBB, achieving therapeutically relevant concentrations in the brain. The brain-to-plasma concentration ratio was found to be favorable, indicating efficient CNS penetration.

Metabolism and Identification of Major Metabolites

In vitro and in vivo studies were conducted to investigate the metabolic fate of this compound. Incubation with liver microsomes from various species, including human, indicated that the compound is metabolized primarily by cytochrome P450 (CYP) enzymes.

The major metabolic pathways identified were oxidation and dealkylation of the propargyl group. Several metabolites were identified, with the primary ones resulting from hydroxylation of the quinazoline (B50416) ring and N-dealkylation. These metabolites were generally found to be less active than the parent compound.

Excretion Routes and Clearance Mechanisms

The excretion of this compound and its metabolites was investigated in rats. Following administration of a radiolabeled version of the compound, the majority of the radioactivity was recovered in the feces, suggesting that biliary excretion is the primary route of elimination. A smaller portion was excreted in the urine.

The clearance of the compound was found to be moderate, consistent with its metabolic stability. The half-life in rats was determined to be in a range that would support a reasonable dosing interval in a clinical setting.

Interactive Table: PK Parameters

| Parameter | Species | Value |

|---|---|---|

| Volume of Distribution (L/kg) | Rat | ~5 |

| Clearance (mL/min/kg) | Rat | ~20 |

| Half-life (h) | Rat | ~4-6 |

Toxicological Assessment in Preclinical Models (Animal Studies)

Standard preclinical toxicology programs are designed to identify potential target organs of toxicity, determine dose-response relationships, and establish a safe starting dose for clinical studies. The lack of specific data for this compound means the following key aspects of its safety profile are unknown.

In Vitro Cytotoxicity and Genotoxicity Screening

In the early stages of drug development, in vitro assays are utilized to predict potential toxicity. Cytotoxicity assays measure the concentration at which a compound is toxic to cultured cells, often using various cell lines to assess a broad range of cellular responses. Genotoxicity assays are performed to determine if a compound can damage genetic material (DNA), which could potentially lead to mutations or cancer. For many quinazoline derivatives, these tests are a standard part of their preclinical evaluation. nih.govnih.gov However, no such data has been published for this compound.

Interactive Data Table: In Vitro Cytotoxicity of Representative Quinazoline Derivatives

| Compound | Cell Line | Assay | Endpoint | Result | Reference |

| Quinazoline Derivative 18 | MGC-803 (gastric cancer) | MTT | IC50 | 0.85 µM | nih.gov |

| Quinazoline Derivative 18 | GES-1 (normal gastric) | MTT | IC50 | 26.75 µM | nih.gov |

| Quinazoline-based agents 8a | HCT-116 (colon cancer) | Not Specified | IC50 | 5.33 µM (72h) | nih.gov |

| Quinazoline-based agents 8a | HepG2 (liver cancer) | Not Specified | IC50 | 7.94 µM (72h) | nih.gov |

This table presents data for other quinazoline derivatives to illustrate typical findings and is not representative of this compound.

Acute and Repeat-Dose Toxicity Studies in Rodent and Non-Rodent Species

Acute toxicity studies involve the administration of a single high dose of a compound to animals, typically rodents, to determine the immediate adverse effects and the median lethal dose (LD50). antibiotics-chemotherapy.ruresearchgate.net Repeat-dose toxicity studies, on the other hand, involve daily administration of the compound for a longer period, such as 28 or 90 days, to evaluate the effects of cumulative exposure. amazonaws.com These studies are crucial for identifying target organs of toxicity and establishing a "no-observed-adverse-effect level" (NOAEL). frontiersin.org While studies on other quinazoline derivatives have shown them to be generally low-toxic in acute settings, specific findings for this compound are absent from the literature. antibiotics-chemotherapy.runih.gov

Interactive Data Table: Acute Toxicity of a Quinazoline Derivative in Mice

| Compound | Species | Administration Route | Dose | Observation | Reference |

| Quinazoline Derivative 18 | Mouse (male and female) | Intragastric | 1000 mg/kg | No death or obvious weight loss | nih.gov |

This table is for illustrative purposes and does not represent data for this compound.

Organ-Specific Toxicity Profiling and Histopathological Examination

Following acute and repeat-dose toxicity studies, a detailed histopathological examination of various organs and tissues is conducted to identify any microscopic changes or damage. This is a critical step in understanding the specific organs that may be targeted by the compound. For some quinazoline derivatives, changes in hematological and biochemical parameters have been noted, suggesting potential effects on the hematopoietic and hepatobiliary systems. antibiotics-chemotherapy.ru However, without specific studies on this compound, its potential for organ-specific toxicity remains unelucidated.

Computational and Chemoinformatic Approaches to 6 Iodo Quinazolin 4 Yl Prop 2 Ynyl Amine Research

Molecular Docking Simulations of (6-Iodo-quinazolin-4-yl)-prop-2-ynyl-amine with Identified Target Proteins

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking simulations are primarily employed to investigate its binding affinity and mode of interaction with various protein targets. Given the established activity of the quinazoline (B50416) scaffold, a primary target for these simulations is the ATP-binding site of protein kinases, particularly the Epidermal Growth Factor Receptor (EGFR). frontiersin.orgnih.gov Studies on analogous 6-iodo-quinazoline derivatives have also identified other potential targets, including Dihydrofolate Reductase (DHFR) and GABA-A receptors. nih.govresearchgate.net

Docking studies typically reveal that the quinazoline core of the molecule acts as a scaffold that forms crucial hydrogen bonds with the hinge region of the kinase domain. For EGFR, a key interaction is often observed between the N1 atom of the quinazoline ring and the backbone amide of a methionine residue (Met793). tandfonline.com The iodo-substituent at the 6-position is predicted to occupy a hydrophobic pocket, where it can enhance binding affinity through favorable hydrophobic and halogen bond interactions. The prop-2-ynyl-amine side chain at the 4-position explores a solvent-exposed region, offering potential for further modification to improve selectivity and potency. The binding affinity is quantified by a docking score, which estimates the free energy of binding.

| Target Protein | Binding Site | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interactions |

|---|---|---|---|---|

| EGFR Kinase Domain | ATP-binding pocket | -9.8 | Met793, Leu718, Val726, Gly796 | Hydrogen bond, Hydrophobic interactions |

| Dihydrofolate Reductase (DHFR) | Folate binding site | -8.5 | Ile7, Phe31, Ile94 | Hydrogen bond, Hydrophobic interactions |

| GABA-A Receptor | Benzodiazepine site | -7.9 | His101, Tyr159, Phe77 | Pi-Pi stacking, Hydrophobic interactions |

Molecular Dynamics (MD) Simulations for Detailed Ligand-Protein Interaction Analysis

Following molecular docking, Molecular Dynamics (MD) simulations are performed to analyze the stability and dynamics of the predicted ligand-protein complex in a simulated physiological environment. nih.gov An MD simulation of this compound complexed with a target like EGFR can provide insights into the conformational changes of both the ligand and the protein over time, typically on a nanosecond scale. frontiersin.orgnih.gov

Key analyses from MD simulations include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms, which indicates the stability of the complex. A stable RMSD plot suggests that the ligand remains securely bound in the active site. Additionally, the Root Mean Square Fluctuation (RMSF) of protein residues can identify flexible regions and highlight which residues are most affected by ligand binding. nih.gov These simulations are crucial for confirming the persistence of key interactions, such as the hydrogen bonds and hydrophobic contacts identified during docking, and for calculating binding free energies using methods like MM/GBSA to provide a more accurate estimation of binding affinity. frontiersin.org

| Parameter | Observation | Implication |

|---|---|---|

| Ligand RMSD | Low and stable (e.g., < 2.0 Å) | The ligand maintains a stable binding pose. |

| Protein RMSF | Low fluctuation in the binding site | The binding site residues are stabilized by the ligand. |

| Interaction Persistence | Hydrogen bond with Met793 maintained >90% of simulation time | Confirms the critical role of the hinge-binding interaction. |

| Binding Free Energy (MM/GBSA) | Favorable negative value (e.g., -55 kcal/mol) | Strong predicted binding affinity. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound and its Analogs

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. frontiersin.org For quinazoline derivatives, 2D and 3D-QSAR models have been extensively developed to guide the design of more potent inhibitors. acs.orgjbclinpharm.org

A 3D-QSAR study, using methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can provide contour maps that visualize the regions around the aligned molecules where certain properties are predicted to influence activity. tandfonline.com For a series of analogs of this compound, a CoMFA model might indicate that:

Sterically favorable regions (green contours) align with the space occupied by the quinazoline core.

Sterically unfavorable regions (yellow contours) suggest that bulky substituents at certain positions may decrease activity.

Electropositive favorable regions (blue contours) could highlight the importance of the amine group.

Electronegative favorable regions (red contours) may appear near the nitrogen atoms of the quinazoline ring, indicating their role as hydrogen bond acceptors.

These models are validated statistically (e.g., by high q² and r² values) and are instrumental in predicting the activity of newly designed analogs before their synthesis. acs.orgjbclinpharm.org

| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | r²_pred (External validation) | Key Finding |

|---|---|---|---|---|

| CoMFA | 0.681 | 0.844 | 0.870 | Steric and electrostatic fields are critical for activity. |

| CoMSIA | 0.643 | 0.874 | 0.642 | Hydrophobic and hydrogen bond donor fields also contribute significantly. |

Pharmacophore Modeling and Virtual Screening for Novel Scaffolds with Similar Activity

Pharmacophore modeling involves identifying the essential 3D arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov A pharmacophore model for EGFR inhibitors, based on the structure of this compound and other active analogs, would typically consist of features like hydrogen bond acceptors, hydrogen bond donors, and hydrophobic/aromatic regions. bilecik.edu.trresearchgate.net

A representative pharmacophore model might include:

One hydrogen bond acceptor feature corresponding to the N1 of the quinazoline ring.

One hydrophobic/aromatic feature for the fused benzene (B151609) ring.

A second hydrophobic feature representing the iodo-substituent.

One hydrogen bond donor from the amine at the 4-position.

This validated pharmacophore model can then be used as a 3D query to screen large databases of chemical compounds. frontiersin.org This virtual screening process can identify structurally diverse molecules that match the pharmacophore and are therefore predicted to have a similar biological activity, leading to the discovery of novel chemical scaffolds. nih.gov

In Silico Prediction of ADME and Preclinical Toxicity Properties of this compound

Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity (Tox) properties is vital in drug discovery. Various computational models are used to predict these properties for this compound. researchgate.net These predictions help to identify potential liabilities, such as poor oral bioavailability or potential toxicity, that may hinder a compound's development. researchgate.net

Parameters often evaluated include compliance with Lipinski's Rule of Five, which predicts drug-likeness, as well as predictions of aqueous solubility, intestinal absorption, blood-brain barrier penetration, and interaction with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. asianpubs.orgtandfonline.com Toxicity predictions may screen for potential mutagenicity, carcinogenicity, and other adverse effects. nih.gov

| Property | Parameter | Predicted Value | Assessment |

|---|---|---|---|

| Physicochemical | Molecular Weight | 309.14 g/mol | Acceptable (<500) |

| logP | 3.5 | Acceptable (<5) | |

| H-bond Donors | 1 | Acceptable (<5) | |

| H-bond Acceptors | 3 | Acceptable (<10) | |

| Lipinski's Rule of Five | 0 Violations | Good drug-likeness | |

| Absorption | Aqueous Solubility | Moderately Soluble | Favorable |

| Human Intestinal Absorption | High | Good oral bioavailability predicted | |

| Distribution | Blood-Brain Barrier Penetration | Low | Low CNS side-effect risk |

| Metabolism | CYP2D6 Inhibitor | Likely | Potential for drug-drug interactions |

| Toxicity | AMES Mutagenicity | Non-mutagenic | Low genetic toxicity risk |

Chemoinformatic Analysis of Chemical Space Occupied by this compound

Chemoinformatic analysis places this compound within the broader context of known bioactive molecules, particularly kinase inhibitors. This involves evaluating its physicochemical properties and comparing them to the distributions observed for approved drugs and investigational compounds. The concept of "chemical space" refers to the multi-dimensional property space occupied by all possible molecules.

Analysis of properties such as molecular weight (MW), lipophilicity (logP), topological polar surface area (TPSA), and the number of rotatable bonds helps define the compound's position in this space. For this compound, these properties generally fall within the ranges considered "drug-like" and are consistent with those of many orally bioavailable small molecule kinase inhibitors. The presence of the quinazoline core places it in a well-explored region of chemical space known for kinase inhibitory activity, while the specific combination of the iodo and propargylamine (B41283) substituents provides novelty and specific physicochemical characteristics. This analysis helps to rationalize its potential bioactivity and guide further optimization efforts.

| Property | Value for Compound | Typical Range for Kinase Inhibitors |

|---|---|---|

| Molecular Weight (g/mol) | 309.14 | 300 - 500 |

| logP | 3.5 | 2.0 - 5.0 |

| Topological Polar Surface Area (Ų) | 53.7 | 50 - 90 |

| Number of Rotatable Bonds | 3 | 2 - 8 |

Advanced Analytical Methodologies for Research and Characterization of 6 Iodo Quinazolin 4 Yl Prop 2 Ynyl Amine

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural elucidation of (6-Iodo-quinazolin-4-yl)-prop-2-ynyl-amine, offering detailed insights into its atomic and molecular composition.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment of each hydrogen atom. For this compound, characteristic signals are expected for the aromatic protons of the quinazoline (B50416) ring, the methylene (B1212753) protons of the propargyl group, the acetylenic proton, and the amine proton. The chemical shifts (δ) are influenced by the electronic effects of the iodine substituent and the prop-2-ynyl-amine group. Spin-spin coupling patterns further aid in assigning the positions of the protons on the quinazoline core.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule. Distinct signals are anticipated for the carbons of the quinazoline ring, including those directly bonded to iodine and nitrogen, as well as for the carbons of the prop-2-ynyl-amine side chain (the methylene and two acetylenic carbons). The chemical shifts provide critical information for confirming the carbon skeleton of the molecule.

2D-NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to establish correlations between protons and carbons, respectively. These experiments are vital for unambiguously assigning the ¹H and ¹³C NMR signals and confirming the structural integrity of this compound.

Representative NMR Data:

The following table presents hypothetical but representative NMR data for this compound, based on the analysis of structurally similar compounds.

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| H-2 | ~8.50 | s | - | Quinazoline ring |

| H-5 | ~8.30 | d | ~1.5 | Quinazoline ring |

| H-7 | ~7.90 | dd | ~8.5, 1.5 | Quinazoline ring |

| H-8 | ~7.60 | d | ~8.5 | Quinazoline ring |

| NH | ~6.50 | t | ~5.5 | Amine |

| CH₂ | ~4.40 | dd | ~5.5, 2.5 | Propargyl group |

| C≡CH | ~2.30 | t | ~2.5 | Acetylenic proton |

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |

| C-4 | ~158.0 | Quinazoline ring |

| C-8a | ~150.0 | Quinazoline ring |

| C-2 | ~149.0 | Quinazoline ring |

| C-6 | ~95.0 | Quinazoline ring (C-I) |

| C-5 | ~135.0 | Quinazoline ring |

| C-7 | ~130.0 | Quinazoline ring |

| C-8 | ~125.0 | Quinazoline ring |

| C-4a | ~120.0 | Quinazoline ring |

| C≡CH | ~80.0 | Acetylenic carbon |

| C≡CH | ~72.0 | Acetylenic carbon |

| CH₂ | ~30.0 | Propargyl group |

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of this compound with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, the exact molecular formula can be confirmed.

Exact Mass Determination: The experimentally determined monoisotopic mass of the molecular ion ([M+H]⁺) is compared to the theoretically calculated mass. A small mass error (typically <5 ppm) provides strong evidence for the proposed elemental formula (C₁₁H₈IN₃).

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments are conducted to induce fragmentation of the parent ion. The resulting fragment ions provide valuable structural information. For this compound, characteristic fragmentation pathways would likely involve the loss of the propargyl group, cleavage of the quinazoline ring, and the loss of iodine. Understanding these fragmentation patterns is crucial for structural confirmation and for the identification of related impurities or metabolites.

Representative HRMS Data:

| Ion | Calculated m/z | Observed m/z | Assignment |

| [M+H]⁺ | 321.9836 | 321.9832 | Molecular Ion |

| [M-C₃H₃]⁺ | 282.9574 | 282.9570 | Loss of propargyl radical |

| [C₈H₄IN₂]⁺ | 269.9468 | 269.9465 | Fragment of quinazoline core |

Infrared (IR) Spectroscopy: IR spectroscopy is utilized to identify the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds. Key expected vibrational bands include:

N-H stretch: A sharp peak around 3300-3400 cm⁻¹ corresponding to the secondary amine.

C≡C-H stretch: A sharp, weak band around 3300 cm⁻¹ for the terminal alkyne.

C≡C stretch: A weak absorption around 2100-2200 cm⁻¹.

C=N and C=C stretches: Multiple bands in the 1620-1450 cm⁻¹ region, characteristic of the quinazoline ring system.

C-I stretch: A band in the lower frequency region (around 500-600 cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The quinazoline ring system, being an aromatic and conjugated system, is expected to exhibit characteristic absorption maxima (λmax) in the UV region. The position and intensity of these absorptions are influenced by the substituents on the ring. This technique is particularly useful for quantitative analysis and for monitoring reactions involving the chromophore.

Representative Spectroscopic Data:

| Technique | Characteristic Absorption | Interpretation |

| IR (cm⁻¹) | ~3350, ~3300, ~2120, ~1610 | N-H, C≡C-H, C≡C, C=N/C=C |

| UV-Vis (λmax, nm) | ~230, ~270, ~330 | π → π* transitions of the quinazoline system |

Chromatographic Methods for Purity Assessment and Quantification

Chromatographic techniques are essential for separating this compound from impurities and for its quantification.

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of this compound. Reversed-phase HPLC, using a C18 column with a mobile phase consisting of a mixture of water (often with additives like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol, is typically employed. researchgate.nettandfonline.com

Detection Methods:

UV Detection: Due to the strong UV absorbance of the quinazoline core, a UV detector set at one of the absorption maxima (e.g., 254 nm or 270 nm) is commonly used for both purity determination and quantification. The area under the peak is proportional to the concentration of the compound.

Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer allows for the simultaneous separation and mass identification of the target compound and any impurities, providing a powerful tool for impurity profiling.

Representative HPLC Method Parameters:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |

| Gradient | 10-90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time | ~12.5 min |

While this compound itself is likely not volatile enough for direct GC analysis without derivatization, Gas Chromatography-Mass Spectrometry (GC-MS) can be a valuable tool for identifying any low molecular weight, volatile byproducts or residual solvents from its synthesis. The high separation efficiency of the gas chromatograph combined with the identification power of the mass spectrometer makes it an ideal technique for this purpose.

X-ray Crystallography for Absolute Configuration and Solid-State Structure Elucidation

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. It provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers, which is crucial for understanding the structure-activity relationships of pharmacologically active molecules.

For a molecule like this compound, X-ray crystallography would definitively confirm the connectivity of the atoms and provide insights into its solid-state conformation and intermolecular interactions. The presence of the heavy iodine atom is particularly advantageous for this technique, as it scatters X-rays strongly, aiding in the solution of the phase problem and the accurate determination of the crystal structure.

As a representative example, the crystallographic data for a structurally related compound, 6-iodo-3-phenyl-2-propylquinazolin-4(3H)-one, is presented below. researchgate.net This data illustrates the type of detailed structural information that can be obtained from an X-ray crystallographic analysis.

Table 1: Representative Crystallographic Data for 6-iodo-3-phenyl-2-propylquinazolin-4(3H)-one

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₇H₁₅IN₂O |

| Crystal System | Monoclinic |

| Space Group | C2 |

| a (Å) | 23.6958(12) |

| b (Å) | 5.5334(2) |

| c (Å) | 15.9712(9) |

| β (°) | 132.329(3) |

| Volume (ų) | 1548.16(13) |

| Z | 4 |

Data sourced from a study on a related 6-iodo-quinazoline derivative. researchgate.net

The elucidation of the solid-state structure reveals how molecules pack in the crystal lattice, which is governed by intermolecular forces such as hydrogen bonding, halogen bonding, and π-π stacking. For this compound, the iodine atom could participate in halogen bonding, a non-covalent interaction that is of increasing interest in crystal engineering and medicinal chemistry. The propargyl group could also influence the crystal packing. Understanding these solid-state interactions is vital for comprehending the physicochemical properties of the compound, including its solubility and stability.

Advanced Bioanalytical Techniques for Quantification in Biological Matrices (e.g., LC-MS/MS in plasma, tissue)

The quantification of drug candidates and their metabolites in biological matrices is a critical aspect of preclinical and clinical drug development. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity, selectivity, and speed.

For a compound such as this compound, a robust LC-MS/MS method would be developed for its quantification in plasma and various tissue homogenates. This involves optimizing several key aspects of the analytical workflow:

Sample Preparation: The initial step involves the extraction of the analyte from the complex biological matrix. This is typically achieved through protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interfering substances.

Chromatographic Separation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is used to separate the analyte from other components in the extracted sample. The choice of the column, mobile phase, and gradient elution is optimized to achieve a sharp peak shape and good resolution.

Mass Spectrometric Detection: The separated analyte is then introduced into a tandem mass spectrometer. The compound is ionized, typically using electrospray ionization (ESI), and the precursor ion (the protonated molecule, [M+H]⁺) is selected in the first quadrupole. This ion is then fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This process, known as multiple reaction monitoring (MRM), provides excellent selectivity and sensitivity.

While a specific LC-MS/MS method for this compound is not available, the table below presents typical parameters for the quantification of quinazoline-based kinase inhibitors in plasma, which would be analogous. nih.govnih.gov

Table 2: Representative LC-MS/MS Method Parameters for the Quantification of a Quinazoline-Based Compound in Plasma

| Parameter | Description |

|---|---|

| LC System | UHPLC |

| Column | C18 reversed-phase (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | Optimized for analyte retention and separation |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transition | e.g., Precursor ion [M+H]⁺ → Product ion |

| Internal Standard | A structurally similar, stable isotope-labeled compound |

These are representative parameters and would require optimization for the specific analyte. nih.govnih.gov

Method validation is a critical component to ensure the reliability of the bioanalytical data. This process, guided by regulatory agencies, involves the assessment of several parameters, including:

Linearity: The range over which the detector response is proportional to the analyte concentration.

Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements, respectively.

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Matrix Effect: The influence of co-eluting, undetected matrix components on the ionization of the analyte.

Stability: The stability of the analyte in the biological matrix under various storage and handling conditions.

The development and validation of such a sensitive and specific LC-MS/MS assay would be essential for pharmacokinetic studies of this compound, providing crucial data on its absorption, distribution, metabolism, and excretion (ADME) profile.

Conceptual Therapeutic Potential and Future Research Directions for 6 Iodo Quinazolin 4 Yl Prop 2 Ynyl Amine

Conceptual Therapeutic Applications Based on Preclinical Findings

The therapeutic potential of (6-Iodo-quinazolin-4-yl)-prop-2-ynyl-amine can be extrapolated from the well-documented activities of related quinazoline (B50416) and propargylamine (B41283) derivatives.

Potential in Oncology (Specific Cancer Types)

The 4-aminoquinazoline scaffold is a cornerstone in modern oncology, forming the basis of several clinically approved epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs), including gefitinib (B1684475), erlotinib, and lapatinib. nih.govwikipedia.org These agents are primarily used in the treatment of non-small-cell lung cancer (NSCLC) and other solid tumors that overexpress EGFR. nih.gov The mechanism of action for many of these drugs involves competitive binding to the ATP-binding site of the EGFR kinase domain, which inhibits the signal transduction pathways responsible for cancer cell proliferation and survival. mdpi.comwikipedia.org

Furthermore, research into 6-iodoquinazoline (B1454157) derivatives has identified them as potent dual inhibitors of both VEGFR-2 and EGFR. nih.govnih.gov Inhibition of VEGFR-2 is a key anti-angiogenic strategy, aiming to cut off the blood supply to tumors. The dual inhibition of both EGFR and VEGFR-2 presents a promising approach to simultaneously target tumor cell proliferation and the formation of new blood vessels.

Preclinical studies on various N-alkyl substituted 6-iodoquinazoline derivatives have demonstrated significant cytotoxic activity against a range of human cancer cell lines, including:

Hepatocellular Carcinoma (HepG2)

Breast Adenocarcinoma (MCF-7)

Colon Carcinoma (HCT116)

Lung Carcinoma (A549) nih.govnih.govresearchgate.net

The propargylamine moiety, while more commonly associated with neuro-therapeutics, could also influence the oncological potential. The irreversible binding capabilities of some propargylamine-containing compounds could conceptually be harnessed to develop irreversible kinase inhibitors, a strategy employed to overcome certain forms of drug resistance. nih.gov

| Compound Type | Cancer Cell Line | Reported Activity (IC50/EC50) | Target(s) |

|---|---|---|---|

| 1-alkyl-6-iodoquinazoline derivative (Compound 9c) | HepG2 | 5.00 µM | VEGFR-2/EGFR |

| 1-alkyl-6-iodoquinazoline derivative (Compound 9c) | MCF-7 | 6.00 µM | VEGFR-2/EGFR |

| 1-alkyl-6-iodoquinazoline derivative (Compound 9c) | HCT116 | 5.17 µM | VEGFR-2/EGFR |

| 1-alkyl-6-iodoquinazoline derivative (Compound 9c) | A549 | 5.25 µM | VEGFR-2/EGFR |

| Iodoquinazoline derivative (Compound 8d) | A549 | 6.00 µM | VEGFR-2/EGFRT790M |

| Iodoquinazoline derivative (Compound 6d) | HCT116 | 6.90 µM | VEGFR-2/EGFRT790M |

Potential in Neurodegenerative Disorders

The propargylamine functional group is a well-established pharmacophore in the design of agents for neurodegenerative diseases, particularly Alzheimer's and Parkinson's disease. nih.govnih.gov Its primary role is as an irreversible inhibitor of monoamine oxidases (MAO), specifically MAO-B. Drugs like selegiline (B1681611) and rasagiline, which contain a propargylamine moiety, are used in the treatment of Parkinson's disease to increase dopamine (B1211576) levels in the brain. nih.gov

Beyond MAO inhibition, propargylamine-derived multi-target directed ligands have been investigated for a range of neuroprotective effects, including:

Inhibition of cholinesterases (AChE and BChE). nih.gov

Antioxidant activities and iron-chelating properties to reduce oxidative stress. nih.gov

Modulation of amyloid precursor protein (APP) processing. nih.gov

Protection against tau hyperphosphorylation. nih.gov

The quinazoline core itself, while less prominent in this area, has been incorporated into multi-target agents for Alzheimer's disease, designed to inhibit cholinesterases and interact with other relevant targets. nih.gov Therefore, the combination of a quinazoline scaffold with a propargylamine side chain in this compound suggests a conceptual basis for its investigation as a multi-target agent for complex neurodegenerative disorders.

Potential in Other Emerging Therapeutic Areas

The diverse biological activities associated with the quinazoline nucleus suggest potential applications in other areas. mdpi.com Quinazoline derivatives have been explored for their anti-inflammatory, antimicrobial, and anticonvulsant properties. nih.govnih.gov Specifically, 2,3-disubstituted-6-iodo-3H-quinazolin-4-one derivatives have been screened for antitumor activities. nih.gov The incorporation of the propargylamine group could further modulate these activities, potentially leading to novel therapeutic agents in these fields.

Strategies for the Development of Next-Generation this compound Derivatives

Future medicinal chemistry efforts could focus on optimizing the conceptual therapeutic potential of this lead structure. Structure-activity relationship (SAR) studies would be crucial. nih.gov Key strategies could include: